molecular formula C11H12N2O2 B3347188 5-methoxy-2-(4-methoxyphenyl)-1H-imidazole CAS No. 128666-02-4

5-methoxy-2-(4-methoxyphenyl)-1H-imidazole

Cat. No. B3347188
CAS RN: 128666-02-4
M. Wt: 204.22 g/mol
InChI Key: HNXHSTJKVXPKLH-UHFFFAOYSA-N
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Description

“5-methoxy-2-(4-methoxyphenyl)-1H-imidazole” is a chemical compound that has been studied for its potential pharmacological properties . It is a derivative of imidazole, which is a heterocyclic compound. The compound is characterized by the presence of two methoxy groups and a phenyl group attached to the imidazole ring .


Molecular Structure Analysis

The molecular structure of “5-methoxy-2-(4-methoxyphenyl)-1H-imidazole” is characterized by an imidazole ring substituted with methoxy and phenyl groups. The exact structure can be determined using techniques such as X-ray crystallography .

Future Directions

The future research directions for “5-methoxy-2-(4-methoxyphenyl)-1H-imidazole” could involve further exploration of its pharmacological properties, potential applications, and detailed study of its physical, chemical, and biological properties .

properties

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-9-5-3-8(4-6-9)11-12-7-10(13-11)15-2/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXHSTJKVXPKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570012
Record name 5-Methoxy-2-(4-methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128666-02-4
Record name 5-Methoxy-2-(4-methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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